4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Description
4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (hereafter referred to as the "target compound") is a thiazolidinone derivative characterized by a 4-oxo-2-thioxothiazolidin-3-yl core substituted with a furan-2-ylmethylene group at position 5 and a butanoic acid chain at position 2. Thiazolidinones are heterocyclic compounds with diverse pharmacological activities, including antimicrobial, antitrypanosomal, and anticancer properties .
Properties
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c14-10(15)4-1-5-13-11(16)9(19-12(13)18)7-8-3-2-6-17-8/h2-3,6-7H,1,4-5H2,(H,14,15)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNQGVLYSOUCNH-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves the condensation of furan-2-carbaldehyde with thioxothiazolidinone derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized furan derivatives, reduced furan derivatives, and various substituted furan compounds. These products can exhibit different physical and chemical properties, making them useful for diverse applications.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: It has shown promise as a bioactive molecule with potential antibacterial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: It can be used in the development of new materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation. Additionally, it can interact with cellular receptors and signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 5
The substituent at position 5 of the thiazolidinone ring critically influences biological activity and physicochemical properties:
Key Findings :
Carboxylic Acid Chain Modifications
The length and substitution of the carboxylic acid chain influence pharmacokinetics:
Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
